molecular formula C20H18N4O5S B2359696 3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-18-2

3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2359696
CAS No.: 396722-18-2
M. Wt: 426.45
InChI Key: WHCYJHQNGMYVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core. Key structural elements include:

  • 4-Nitrophenyl substituent: An electron-withdrawing group at the pyrazole’s 2-position, which may influence electronic properties and intermolecular interactions.
  • 3,4-Dimethoxybenzamide moiety: A benzamide group with methoxy substitutions at the 3- and 4-positions, contributing to solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)21-19-15-10-30-11-16(15)22-23(19)13-4-6-14(7-5-13)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCYJHQNGMYVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. This compound features a unique structural framework that is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S. Its structure includes:

  • A thieno[3,4-c]pyrazole core , which is known for diverse biological activities.
  • A benzamide moiety , contributing to its pharmacological properties.
  • A nitrophenyl substituent , which enhances its potential for various biological interactions.

Anticancer Properties

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit promising anticancer activities. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group may enhance these effects by facilitating interactions with specific molecular targets involved in tumor progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thienopyrazoles can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid metabolism .

Anti-inflammatory Effects

In vitro studies have demonstrated that thienopyrazole derivatives can reduce inflammatory markers in cell cultures. This anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thienopyrazole Ring : Cyclization of appropriate starting materials under acidic or basic conditions.
  • Introduction of the p-Nitrophenyl Group : This is often achieved through a Friedel-Crafts reaction using p-nitrochlorobenzene.
  • Attachment of the Benzamide Moiety : Amide coupling reactions using benzoyl chloride and a suitable amine are employed .

Study 1: Anticancer Activity

A study conducted on a series of thieno[3,4-c]pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The most active compound showed an IC50 value comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the nitrophenyl group led to enhanced antimicrobial potency, suggesting structure-activity relationships that could guide future drug design .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally related to 3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial activity of various thienopyrazole derivatives and found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
CompoundActivity AgainstMethod Used
Thienopyrazole DerivativeBacillus cereusDisc diffusion method
Thienopyrazole DerivativeStaphylococcus aureusDisc diffusion method

Anticancer Properties

The anticancer potential of thienopyrazole derivatives has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through different mechanisms:

  • Mechanism of Action : The thienopyrazole structure allows for interaction with multiple biological targets involved in cancer cell signaling pathways .
  • Case Studies : In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Synthetic Methodologies

The synthesis of this compound involves several steps that ensure the formation of the desired compound with high purity and yield:

  • Starting Materials : The synthesis typically begins with commercially available precursors such as 4-nitrophenyl hydrazine and appropriate thieno[3,4-c]pyrazole derivatives.
  • Reaction Conditions : Controlled reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2) Molecular Formula Key Features Potential Applications
Target Compound : 3,4-Dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide R1 = 4-NO₂, R2 = 3,4-(OCH₃) C₂₃H₂₀N₄O₅S Electron-rich benzamide; moderate lipophilicity Hypothesized kinase modulation
Analog 1 : 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide R1 = 4-CH₃, R2 = Br C₂₄H₁₉BrN₄O₂S Bromine enhances lipophilicity; methyl improves metabolic stability Antimicrobial or anticancer candidate
Analog 2 : N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide R1 = 4-NO₂, R2 = CF₃ C₂₀H₁₄F₃N₅O₃S Trifluoromethyl increases electronegativity and bioavailability Likely protease/kinase inhibitor

Key Insights:

The bromine in Analog 1 significantly increases molecular weight and lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

Electronic and Steric Influences: The 4-nitrophenyl group (common in the target and Analog 2) introduces strong electron-withdrawing effects, stabilizing the pyrazole ring and influencing binding to electron-rich biological targets .

Biological Activity Hypotheses :

  • Analogs with nitrophenyl substituents (e.g., target and Analog 2) are theorized to interact with ATP-binding pockets in kinases due to their planar, aromatic systems .
  • The methyl group in Analog 3 may reduce metabolic degradation, extending half-life in vivo compared to the target compound .

Preparation Methods

Cyclization of Thiophene Derivatives

The thieno[3,4-c]pyrazole core is typically synthesized via cyclocondensation reactions. A common precursor is 3-aminothiophene-2-carboxylate, which undergoes cyclization with hydrazine derivatives under acidic or basic conditions.

Example Protocol :

  • Reactants : 3-Aminothiophene-2-carboxylate (1.0 equiv), phenylhydrazine (1.2 equiv).
  • Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 6–8 hours.
  • Yield : 75–85% after recrystallization (ethanol/water).

Key Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 7.55–8.24 (m, aromatic protons), 3.42–3.46 (t, CH2).
  • IR : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrazole).

Introduction of the 4-Nitrophenyl Group

Nucleophilic Substitution or Coupling Reactions

The 4-nitrophenyl group is introduced at the 2-position of the pyrazole via palladium-catalyzed Suzuki-Miyaura coupling or nucleophilic substitution.

Suzuki Coupling Protocol :

  • Reactants : Thieno[3,4-c]pyrazole bromide (1.0 equiv), 4-nitrophenylboronic acid (1.5 equiv).
  • Catalyst : Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv).
  • Conditions : DMF/H2O (4:1), 80°C, 12 hours.
  • Yield : 60–70% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Method : Direct alkylation using 4-nitrobenzyl bromide in DMF with K2CO3 (yield: 55–65%).

Attachment of the Benzamide Moiety

Amide Coupling Strategies

The benzamide group is introduced via carbodiimide-mediated coupling or Schotten-Baumann reaction.

EDCI/HOBt Protocol :

  • Reactants : 3,4-Dimethoxybenzoic acid (1.2 equiv), thienopyrazole-3-amine (1.0 equiv).
  • Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv).
  • Conditions : DCM, room temperature, 24 hours.
  • Yield : 80–90% after precipitation (ethyl acetate/hexane).

Schotten-Baumann Variant :

  • Reactants : 3,4-Dimethoxybenzoyl chloride (1.1 equiv), thienopyrazole-3-amine (1.0 equiv).
  • Conditions : NaOH (10% aq.), DCM, 0°C → RT, 2 hours.
  • Yield : 70–75% after extraction.

Methoxylation of the Benzamide

O-Methylation Using Dimethyl Sulfate

Methoxy groups are introduced via alkylation of hydroxyl precursors or direct methylation.

Methylation Protocol :

  • Reactants : 3,4-Dihydroxybenzamide (1.0 equiv), dimethyl sulfate (2.5 equiv).
  • Base : K2CO3 (3.0 equiv).
  • Conditions : Acetone, reflux, 6 hours.
  • Yield : 85–90% after recrystallization (ethanol).

Alternative Route : Use of methyl iodide and Ag2O in DMF (yield: 78–82%).

Purification and Characterization

Chromatographic and Crystallization Techniques

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Purity Data :

  • HPLC : >98% purity (C18 column, MeOH/H2O 70:30).
  • Melting Point : 244–248°C.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 10.47 (br s, NH), 7.46–8.19 (m, aromatic), 3.60 (s, OCH3).
  • 13C NMR : δ 172.71 (C=O), 157.49 (C-N), 117.85–144.09 (aromatic carbons).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Advantages Limitations
Core Formation Cyclocondensation 75–85 High regioselectivity Long reaction time
4-Nitrophenyl Addition Suzuki Coupling 60–70 Compatibility with sensitive groups Requires palladium catalyst
Benzamide Attachment EDCI/HOBt 80–90 Mild conditions Cost of reagents
Methoxylation Dimethyl Sulfate Alkylation 85–90 Scalability Toxicity of dimethyl sulfate

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky bases (e.g., DIPEA) improves selectivity during amide coupling.
  • Solvent Choice : DMF enhances coupling efficiency but complicates purification; switching to THF reduces side reactions.
  • Catalyst Recycling : Pd catalysts in Suzuki coupling can be recovered via biphasic systems (yield loss: <5%).

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Cyclization of thiophene or pyrazole precursors under acidic/basic conditions to form the thieno[3,4-c]pyrazole core (e.g., using cyclization agents like POCl₃ or H₂SO₄) .
  • Step 2 : Electrophilic aromatic substitution to introduce the 4-nitrophenyl group at the 2-position of the pyrazole ring. Optimize reaction temperature (60–80°C) and use catalysts like FeCl₃ for regioselectivity .
  • Step 3 : Amide coupling between the 3,4-dimethoxybenzoyl chloride and the amine group on the pyrazole core. Use dry tetrahydrofuran (THF) as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
  • Purity Control : Monitor reactions via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and verify the absence of unreacted intermediates. For example, the 4-nitrophenyl group shows distinct aromatic proton signals at δ 8.1–8.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%). Adjust gradient elution to resolve closely related impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 465.12 for C₂₂H₁₈N₄O₅S) .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N, S percentages within ±0.4% of theoretical values) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., COX-1/2) using fluorogenic substrates. For example, measure IC₅₀ values via dose-response curves (0.1–100 μM range) and compare to reference inhibitors (e.g., diclofenac) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Normalize viability data to untreated controls and calculate EC₅₀ values .
  • Solubility Profiling : Determine aqueous solubility via shake-flask method in PBS (pH 7.4) and use LC-MS for quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during the synthesis of the thieno[3,4-c]pyrazole core?

  • Methodological Answer :
  • Solvent Effects : Replace polar aprotic solvents (DMF) with THF or dichloromethane (DCM) to reduce side reactions. For cyclization, use DCM with catalytic p-toluenesulfonic acid (PTSA) at 50°C .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for electrophilic substitution. FeCl₃ often enhances nitrophenyl group incorporation by 20–30% .
  • Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate cyclization while minimizing decomposition .

Q. What strategies can resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate IC₅₀ values using both enzymatic (e.g., fluorescence-based) and cell-based assays (e.g., luciferase reporter systems) to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess if metabolite interference explains variability. Use LC-MS/MS for metabolite identification .
  • Structural Analog Comparison : Synthesize analogs with modified substituents (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate structural contributors to activity .

Q. How can computational modeling predict the binding mode of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target enzymes (e.g., COX-2, PDB: 5KIR). Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories) .
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from PubChem BioAssay (AID 1259351) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify key residues (e.g., Arg120 in COX-2) for mutagenesis studies .

Q. What methodologies elucidate the role of the 3,4-dimethoxybenzamide group in modulating biological activity?

  • Methodological Answer :
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the benzamide moiety to E3 ligase ligands (e.g., thalidomide) to assess target protein degradation efficiency via western blot .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the compound and target proteins (e.g., kinases) to correlate methoxy group positioning with enthalpy-driven interactions .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., 5-lipoxygenase) to resolve methoxy group orientation in the active site. Use synchrotron radiation for high-resolution data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.